7-Chloro-2-methylquinolin-6-ol
Description
Significance of 7-Chloro-2-methylquinolin-6-ol in Contemporary Chemical Research
The significance of this compound in modern chemical research is highlighted by its application as a specialized intermediate in the synthesis of complex therapeutic agents. A notable example is its use in the development of novel dual reactivators for latent HIV-1.
In a 2018 study, researchers detailed the synthesis of this compound, which served as a crucial building block. Through subsequent alkylation reactions, this compound was modified to create a series of new molecules designed to combat HIV latency. This "shock and kill" strategy is a promising therapeutic approach for HIV/AIDS, and the development of effective latency-reversing agents (LRAs) is a major challenge. The study identified two highly active compounds derived from this compound that could reactivate latent HIV-1 through a dual mechanism, demonstrating the compound's value in creating sophisticated drug candidates.
The Quinoline (B57606) Scaffold as a Privileged Structure in Chemical Sciences
The quinoline framework, which forms the backbone of this compound, is widely recognized as a "privileged structure" in medicinal chemistry. tandfonline.comresearchgate.net A privileged scaffold is a molecular core that is capable of binding to multiple biological targets, making it a fertile ground for drug discovery. tandfonline.com The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and outstanding heterocyclic compound found in numerous biologically active molecules. nih.govmdpi.com
The importance of the quinoline scaffold stems from several key attributes:
Broad Biological Activity: Quinoline derivatives exhibit a vast array of pharmacological properties, including anticancer, antimalarial, antimicrobial, anti-inflammatory, antiviral, and antiparasitic activities. nih.govnih.govorientjchem.org
Presence in Marketed Drugs: This molecular moiety is a key component in many established pharmaceuticals. researchgate.net For instance, the quinoline core is central to antimalarial drugs like chloroquine (B1663885) and mefloquine, as well as various anticancer agents. orientjchem.orgrsc.org
Synthetic Versatility: The quinoline nucleus is readily accessible through various synthetic routes and can be easily modified. tandfonline.comorientjchem.org This allows chemists to create a large number of diverse derivatives by adding different functional groups, which can fine-tune the molecule's biological activity and properties. researchgate.netorientjchem.org
Foundation for Drug Design: Its proven effectiveness and druggability make it an attractive starting point for rational drug design. tandfonline.comnih.gov Researchers continuously explore new quinoline-based compounds to develop novel therapies with improved efficacy. nih.govnih.gov
The widespread application and inherent bioactivity of the quinoline scaffold underscore its status as a perpetual and multipurpose tool in the ongoing quest for new and effective therapeutic agents. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-2-methylquinolin-6-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-4-10(13)8(11)5-9(7)12-6/h2-5,13H,1H3 |
InChI Key |
FBUOSQPAWXBTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C=C1)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 7 Chloro 2 Methylquinolin 6 Ol
Established Synthetic Routes and Precursors
The construction of the 7-Chloro-2-methylquinolin-6-ol scaffold relies on the formation of the bicyclic quinoline (B57606) ring system through the condensation of an appropriately substituted aniline (B41778) or aminobenzaldehyde/ketone with a carbonyl compound. The choice of starting materials is crucial for achieving the desired substitution pattern, namely the chloro group at the 7-position, the methyl group at the 2-position, and the hydroxyl group at the 6-position.
Cyclization Reactions
Cyclization reactions are the cornerstone of quinoline synthesis, involving the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring. Several classical name reactions provide versatile pathways to achieve this.
The Friedländer synthesis is a widely utilized method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnih.govnih.gov For the synthesis of this compound, a plausible precursor would be 2-amino-4-chloro-5-hydroxybenzaldehyde or the corresponding ketone, reacting with acetone (B3395972) or a related carbonyl compound. The reaction is typically catalyzed by either an acid or a base. wikipedia.org
The general mechanism involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. nih.gov
Table 1: Key Aspects of the Friedländer Synthesis
| Feature | Description |
| Reactants | 2-aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group. |
| Catalysts | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH). |
| Mechanism | Aldol condensation followed by intramolecular cyclization and dehydration. |
| Advantages | Generally good yields and regioselectivity depending on the precursors. |
While not a direct route to the target compound due to the position of the substituents, the reaction of a substituted aniline with an α,β-unsaturated carbonyl compound is a hallmark of the Doebner-von Miller reaction, a variation of the Skraup synthesis. google.com The reaction of 2-methyl-3-chloroaniline with acrolein (generated in situ from glycerol) under acidic conditions would theoretically lead to a mixture of chloro-methyl-quinolines. However, achieving the specific 7-chloro-2-methyl substitution pattern with a hydroxyl group at the 6-position would necessitate starting with a correspondingly substituted aminophenol.
This method involves the pre-formation of an enamine from a substituted aniline and a β-ketoester, followed by cyclization. A patent describes a process for producing 7-chloro-2-methylquinoline (B49615) (7-chloroquinaldine) by treating an N-(3-chlorophenyl)-3-amino-2-butenoic acid ester with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride). google.com This leads to the formation of a 2-methyl-7-chloroquinoline-3-carboxylic acid ester, which is then hydrolyzed and decarboxylated to yield 7-chloro-2-methylquinoline. google.com To adapt this for the synthesis of this compound, one would need to start with a 3-chloro-4-hydroxyaniline or a related precursor.
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene). wikipedia.orgiipseries.orgresearchgate.net The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. youtube.com
To synthesize a hydroxylated quinoline via the Skraup reaction, a substituted aminophenol is required as the starting material. For instance, the synthesis of 5-hydroxyquinolines has been achieved using this method. researchgate.net A plausible, though potentially challenging, route to this compound would involve the Skraup reaction of 5-amino-2-chlorophenol with crotonaldehyde (B89634) (to provide the 2-methyl group) or its precursors under strongly acidic and oxidizing conditions. The regioselectivity of the cyclization would be a critical factor in obtaining the desired isomer.
Table 2: Components of the Skraup Synthesis
| Component | Role | Example |
| Aromatic Amine | Benzene ring source | Aniline or substituted aniline |
| α,β-Unsaturated Carbonyl Precursor | Pyridine ring source | Glycerol (forms acrolein) |
| Acid Catalyst | Dehydration and cyclization | Sulfuric Acid |
| Oxidizing Agent | Aromatization of the dihydroquinoline intermediate | Nitrobenzene, Arsenic Acid |
The Conrad–Limpach–Knorr reaction provides a pathway to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) through the condensation of an aniline with a β-ketoester. iipseries.orgjptcp.comwikipedia.orgquimicaorganica.orgyoutube.com The regioselectivity of the reaction is temperature-dependent. At lower temperatures, the aniline attacks the keto group, leading to a β-aminoacrylate, which cyclizes to the 4-hydroxyquinoline (B1666331). youtube.com At higher temperatures, the aniline reacts with the ester group to form an acetoacetanilide, which then cyclizes to the 2-hydroxyquinoline. wikipedia.org
For the synthesis of a derivative like this compound, one would start with a substituted aniline, such as 5-amino-2-chlorophenol, and a β-ketoester like ethyl acetoacetate. The reaction conditions would need to be carefully controlled to favor the desired cyclization pathway.
Nucleophilic Substitution Reactions in Quinoline Synthesis
Nucleophilic substitution is a fundamental reaction class for the functionalization of pre-existing quinoline rings. In the context of synthesizing this compound, this approach would typically involve the displacement of a suitable leaving group on a quinoline scaffold. For instance, a di-chloro-substituted quinoline could undergo selective nucleophilic substitution.
One potential pathway could involve the synthesis of 4,7-dichloroquinoline, which can be prepared from 3-chloroaniline. This intermediate can then undergo nucleophilic substitution at the 4-position. Although not a direct synthesis of the target molecule, this highlights the utility of nucleophilic substitution in building complex quinoline structures.
Table 1: Examples of Nucleophilic Substitution in Quinoline Synthesis
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4,7-dichloroquinoline | 4-diethylamino-1-methylbutylamine | Chloroquine (B1663885) | High | chemicalbook.com |
Condensation Reactions
Condensation reactions are the most common methods for the de novo synthesis of the quinoline core. Several named reactions could be adapted for the synthesis of this compound.
The Friedländer synthesis offers a direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.com For the target molecule, a plausible route would involve the reaction of 2-amino-4-chloro-5-hydroxyacetophenone with a compound providing the 2-methyl group, such as acetone or a related derivative. The reaction is typically catalyzed by either acid or base. alfa-chemistry.com
The Doebner-von Miller reaction is another viable approach, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org In a potential synthesis of this compound, 3-chloro-4-aminophenol could be reacted with crotonaldehyde or its equivalent in the presence of an acid catalyst.
The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org To obtain the desired substitution pattern, 3-chloro-4-aminophenol could be reacted with acetylacetone. The regioselectivity of the cyclization would be a critical factor in this approach.
Table 2: Overview of Relevant Condensation Reactions for Quinoline Synthesis
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl | Acid or base-catalyzed cyclocondensation |
| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl | Acid-catalyzed, forms quinolines from anilines |
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for quinoline synthesis. These advanced approaches offer improvements in terms of reaction times, yields, and substrate scope.
Diversity-Oriented Synthesis and Late-Stage Functionalization
Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules from a common starting material. For quinolines, DOS strategies often employ multicomponent reactions where three or more reactants are combined in a single step. A Povarov-type multicomponent reaction, for example, could be envisioned for the synthesis of a library of quinoline derivatives, including analogs of this compound.
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This is particularly useful for preparing derivatives of a core structure. For instance, a pre-existing 2-methylquinolin-6-ol (B1349115) could undergo regioselective chlorination at the 7-position.
Green Chemistry Principles in Quinoline Synthesis
The application of green chemistry principles to quinoline synthesis has led to the development of more sustainable methods that reduce waste and energy consumption.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govnih.gov The Friedländer, Doebner-von Miller, and Combes reactions can all be performed under microwave conditions, potentially providing a more efficient route to this compound. For example, the synthesis of substituted quinolines has been achieved in a one-pot, three-component reaction under microwave irradiation. unf.edu
Table 3: Comparison of Conventional and Microwave-Assisted Quinoline Synthesis
| Reaction | Conventional Conditions | Microwave Conditions | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Three-component quinoline synthesis | Reflux | 125-135 °C, 8-20 min | Faster reaction times | unf.edu |
Performing reactions without a solvent, or in the presence of a minimal amount of a recyclable solvent, is a key principle of green chemistry. Solvent-free Friedländer syntheses have been reported, often utilizing a solid support or a catalytic amount of a Lewis acid. nih.gov These conditions not only reduce environmental impact but can also simplify product purification. The synthesis of quinoline derivatives has been achieved under solvent-free conditions using catalysts such as iodine or p-toluenesulfonic acid. alfa-chemistry.com
Use of Recyclable Catalysts
The synthesis of quinoline derivatives, including this compound, is increasingly benefiting from the development of recyclable catalysts, which align with the principles of green chemistry by minimizing waste and catalyst consumption. Various solid-supported and nanocatalysts have been effectively employed in quinoline synthesis, primarily through the Friedländer annulation and related reactions. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for reuse over multiple cycles without significant loss of activity, and often milder reaction conditions.
Several types of recyclable catalysts have been investigated for quinoline synthesis. Solid acid catalysts, such as the sulfonic acid-functionalized polymer Nafion NR50, have been used to mediate the Friedländer reaction under microwave irradiation, providing an environmentally friendly route to quinolines. mdpi.com Similarly, silica-supported phosphorus pentoxide (P2O5/SiO2) has been demonstrated as an efficient heterogeneous catalyst for the Friedländer hetero-annulation under solvent-free conditions. ijcce.ac.ir
Nanocatalysts, owing to their high surface area and unique catalytic properties, have also emerged as a promising option. acs.org For instance, magnetic iron oxide nanoparticles functionalized with a Brønsted acidic ionic liquid have been successfully used as a recyclable catalyst for the one-pot synthesis of polysubstituted quinolines. nih.gov Another example is the use of a Cp2ZrCl2/MCM-41 system, which not only enhances the yield of quinoline derivatives compared to the unsupported catalyst but can also be recovered and reused multiple times. researchgate.net The recyclability of these catalysts is a key feature; for example, surface-functionalized graphitic carbon nitride (g-C3N4) catalysts have been shown to be recyclable for up to six cycles in the Friedländer synthesis. nih.gov
Table 1: Examples of Recyclable Catalysts in Quinoline Synthesis
| Catalyst | Reaction Type | Substrates | Reaction Conditions | Yield (%) | Recyclability | Reference |
|---|---|---|---|---|---|---|
| g-C3N4-(CH2)3-SO3H | Friedländer Synthesis | 2-aminoaryl ketone, α-methylene carbonyl | 100 °C, solvent-free, 4 h | 97 | Up to 6 cycles | nih.gov |
| Cp2ZrCl2/MCM-41 | Anilines and Aldehydes Reaction | Anilines, Aldehydes | Optimized conditions | Enhanced by 5-15% vs. unsupported | At least 3 cycles | researchgate.net |
| Fe3O4@Urea/HITh-SO3H MNPs | Friedländer Reaction | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | 90 °C, solvent-free, 15-60 min | 85-96 | 6 cycles | nih.gov |
| Nafion NR50 | Friedländer Reaction | 2-aminoaryl ketones, α-methylene carbonyl compounds | Microwave irradiation, ethanol (B145695) | High | Reusable | mdpi.com |
| P2O5/SiO2 | Friedländer Hetero-annulation | 2-aminoaryl ketones, carbonyl compounds | 80 °C, solvent-free | 77-95 | Not specified | ijcce.ac.ir |
| Amberlyst-15 | Friedländer Synthesis | 2-aminoarylketone, α-methyleneketone | Refluxing ethanol | Good | 3 cycles | nih.gov |
| PEG-SO3H | Friedländer Annulation | 2-amino-5-chlorobenzophenone, active methylene (B1212753) compounds | 60 °C, aqueous medium | Good to excellent | 6 cycles | nih.gov |
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogs to maximize yield and purity while minimizing side reactions and environmental impact. The Friedländer annulation, a common method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net The efficiency of this reaction is highly dependent on factors such as the choice of catalyst, solvent, temperature, and reaction time.
A key area of optimization has been the move towards solvent-free conditions, which simplifies work-up procedures and reduces volatile organic waste. ijcce.ac.ir For example, the use of silica-supported P2O5 as a catalyst has been shown to be highly effective for the Friedländer reaction under solvent-free conditions at 80 °C, leading to high yields of polysubstituted quinolines in short reaction times. ijcce.ac.ir The amount of catalyst is also a crucial parameter to optimize; studies have shown that a specific loading of the catalyst can provide the best results, beyond which no significant improvement is observed. ijcce.ac.ir
Temperature is another critical variable. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. For instance, in the P2O5/SiO2 catalyzed synthesis of quinolines, 80 °C was found to be the optimal temperature. ijcce.ac.ir The choice of solvent, when used, also plays a significant role. Solvents like ethanol, methanol, and DMF have been shown to give moderate to good yields in some systems, while in others, the absence of a solvent provides the highest reactivity. nih.gov
Table 2: Optimization of Friedländer Synthesis of Quinolines
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| P2O5/SiO2 (30% w/w) | 2-amino-5-chlorobenzophenone, dimedone | Solvent-free | 80 | 15-40 min | 77-95 | ijcce.ac.ir |
| g-C3N4-(CH2)3-SO3H (10 wt%) | 2-aminoaryl ketone, α-methylene carbonyl | Solvent-free | 100 | 4 h | 97 | nih.gov |
| p-Toluene sulphonic acid | 2-aminoaryl ketone, α-methylene ketone | Solvent-free | 80-85 (conventional heating) / Microwave | 0.5-3 h / 2-8 min | 86-96 | organic-chemistry.org |
| Molecular Iodine | 2-aminoaryl ketone, α-methylene ketone | Ethanol | Reflux | 0.5-3 h | 85-94 | organic-chemistry.org |
| Neodymium(III) nitrate (B79036) hexahydrate | 2-aminoaryl ketone, active methylene compound | Ethanol | Reflux | 2-4 h | 85-95 | organic-chemistry.org |
Synthesis of Structural Analogs and Related Quinoline Derivatives
Synthesis of 4-Chloro-2-methylquinolin-6-ol via Demethylation
The synthesis of hydroxyquinolines can often be achieved through the demethylation of their corresponding methoxy-substituted precursors. This is a valuable synthetic strategy as methoxy-substituted anilines, which are common starting materials for quinoline synthesis, are readily available. The demethylation step is typically performed after the quinoline ring has been constructed.
A relevant example is the synthesis of 2-chloro-4-methyl-quinolin-6-ol (B1595982) from 2,6-dimethoxy-4-methylquinoline. chemicalbook.com While this is an isomer of the target compound, the synthetic principle of demethylation is directly applicable. The process involves the cleavage of the methyl ether bond to yield the free hydroxyl group. This transformation is often carried out using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The choice of demethylating agent and reaction conditions is crucial to ensure selective cleavage without affecting other sensitive functional groups on the quinoline ring. In the case of chloro-substituted methoxyquinolines, the conditions must be controlled to prevent undesired side reactions involving the chloro group.
The general approach involves the initial synthesis of the methoxy-substituted quinoline, for example, through a Conrad-Limpach or a similar cyclization reaction, followed by chlorination and finally demethylation to afford the desired hydroxyquinoline.
Alkylation Reactions of Hydroxyquinolines
Hydroxyquinolines, possessing a phenolic hydroxyl group, can undergo alkylation reactions to form the corresponding alkoxyquinolines. This reaction is a common modification in medicinal chemistry to alter the physicochemical properties of the parent molecule. The alkylation of hydroxyquinolines can proceed via two main pathways: O-alkylation at the hydroxyl group or N-alkylation at the quinoline nitrogen. The regioselectivity of the alkylation is influenced by several factors, including the position of the hydroxyl group, the nature of the alkylating agent, the base used, and the reaction solvent. nih.govresearchgate.net
For instance, the alkylation of quinolin-2(1H)-ones with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF often yields a mixture of N- and O-alkylated products, with the N-alkylated product being major. researchgate.net However, the substitution pattern on the quinoline ring can dramatically influence the outcome. Alkylation of 8-methoxy-, 8-benzyloxy-, and 8-chloro-quinolin-2(1H)-ones under the same conditions resulted exclusively in O-alkylation. researchgate.net In the case of 8-hydroxyquinoline (B1678124), O-alkylation can be achieved by reacting it with an alkyl halide in the presence of a base like potassium carbonate. researchgate.net The choice of base and solvent system is critical; for example, using sodium hydride in THF or DMF has been shown to favor O-alkylation for certain substrates. nih.gov
Table 3: Alkylation Reactions of Hydroxyquinoline Derivatives
| Hydroxyquinoline Derivative | Alkylating Agent | Base/Solvent | Product(s) | Outcome | Reference |
|---|---|---|---|---|---|
| Quinolin-2(1H)-one | 2-Bromoacetophenone | K2CO3 / DMF | N- and O-alkylated | N-alkylation is major | researchgate.net |
| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K2CO3 / DMF | O-alkylated | Exclusive O-alkylation | researchgate.net |
| 1,2,3,4-Tetrahydrobenzo[c] bohrium.comnih.govnaphthyrin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K2CO3 / DMF | O-alkylated | Exclusive O-alkylation | nih.gov |
| 8-Hydroxyquinoline | Ethyl bromoacetate | K2CO3 or Na2CO3 | O-alkylated | O-alkylation | researchgate.net |
Chlorination of Quinoline Derivatives
Chlorination is a fundamental reaction for the synthesis of chloro-substituted quinolines, which are important intermediates in the preparation of various biologically active compounds. The regioselectivity of the chlorination of the quinoline ring is influenced by the reaction conditions and the presence of activating or deactivating groups on the ring.
For hydroxyquinolines, direct chlorination can lead to substitution at multiple positions. For example, the chlorination of 8-hydroxyquinoline can yield 5,7-dichloro-8-hydroxyquinoline. google.com The choice of chlorinating agent and solvent is crucial for controlling the reaction. Common chlorinating agents include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide. The reaction can be carried out in various solvents, such as glacial acetic acid or chloroform (B151607). google.com The use of a catalyst, such as iodine, can improve the efficiency of the chlorination process. google.com In one patented method, 8-hydroxyquinoline is chlorinated with an excess of chlorine in chloroform in the presence of iodine, leading to a high yield of the 5,7-dichloro derivative. google.com
The synthesis of 4-chloroquinoline (B167314) derivatives is often achieved from the corresponding 4-hydroxyquinolines (or their tautomeric 4-quinolinone form). A common method involves the reaction of the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl3), often in the presence of a base or a solvent like N,N-dimethylformamide (DMF). atlantis-press.commdpi.com
Table 4: Chlorination of Quinoline Derivatives
| Quinoline Derivative | Chlorinating Agent | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Chlorine | Iodine / Chloroform | 5,7-Dichloro-8-hydroxyquinoline | 94-97 | google.com |
| 6-Methoxy-2-methylquinolin-4-ol | Phosphorus oxychloride | N,N-Dimethylformamide | 4-Chloro-6-methoxy-2-methylquinoline | Not specified | atlantis-press.com |
| 8-Methylquinolin-2,4(1H,3H)-dione | Phosphorus oxychloride | - | 2,4-Dichloro-8-methylquinoline | Not specified | mdpi.com |
| 4-Hydroxy-8-tosyloxyquinoline | Phosphorus oxychloride | - | 4-Chloro-8-tosyloxyquinoline | 94 | researchgate.net |
Mannich Reaction in Quinoline Synthesis
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. mdpi.com In the context of quinoline chemistry, hydroxyquinolines can serve as the active hydrogen component, leading to the introduction of an aminomethyl group onto the quinoline ring. This reaction, often referred to as a modified Mannich reaction, is a valuable tool for the synthesis of a wide range of quinoline derivatives with potential biological activities. bohrium.commdpi.com
The aminomethylation of hydroxyquinolines typically occurs at the position ortho or para to the hydroxyl group, where the ring is activated towards electrophilic substitution. For 8-hydroxyquinoline, the Mannich reaction usually takes place at the 7-position. mdpi.com The reaction is generally carried out under mild conditions, often by stirring the three components (hydroxyquinoline, formaldehyde, and amine) in a suitable solvent like ethanol. mdpi.com A wide variety of primary and secondary amines can be used, allowing for the synthesis of a diverse library of aminomethylated hydroxyquinolines. bohrium.commdpi.com
The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired Mannich base. For example, the reaction of 5-bromo-8-hydroxyquinoline with formalin and various amines was achieved by stirring for just one hour. mdpi.com In some cases, aromatic aldehydes can be used in place of formaldehyde, leading to the formation of more complex substituted aminoalkyl derivatives. nih.govbenthamdirect.com
Table 5: Mannich Reaction with Hydroxyquinoline Derivatives
| Hydroxyquinoline Derivative | Amine | Aldehyde | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Various primary amines | Formaldehyde | Ethanol, rt or reflux | 7-Aminomethyl-8-hydroxyquinolines | bohrium.commdpi.com |
| 5-Bromo-8-hydroxyquinoline | Various amines | Formalin (37%) | Stirring, 1 h | 7-Aminomethyl-5-bromo-8-hydroxyquinolines | mdpi.com |
| 8-Hydroxyquinoline-5-sulfonic acid | Various alkyl- and arylamines | Formaldehyde | Not specified | 7-Aminomethyl-8-hydroxyquinoline-5-sulfonic acids | mdpi.com |
| 8-Hydroxyquinoline | Aniline | Aromatic aldehydes | Not specified | Mannich bases, imines, or cyclized products | nih.govbenthamdirect.com |
| 2-Methyl-4-hydroxyquinoline | Piperidine | Formaldehyde or aromatic aldehydes | Not specified | Aminomethylated products | nih.gov |
Magnesiation of Chloroquinolines
The functionalization of chloroquinoline scaffolds is a significant area of research in synthetic chemistry, and magnesiation represents a key strategic approach. durham.ac.uk Specifically, the magnesiation of 7-chloroquinolines under mild conditions has been demonstrated as a viable method for producing a library of functionalized quinoline derivatives. durham.ac.ukacs.orgnih.gov This process can be effectively carried out using both batch and continuous flow systems. durham.ac.ukacs.orgnih.gov
The core of this methodology involves the generation of mixed lithium-magnesium intermediates, which subsequently react with a variety of electrophiles. durham.ac.ukacs.org This approach allows for the introduction of diverse functional groups onto the quinoline core. africacommons.net Research has shown that both the C4 and C8 positions of 7-chloroquinoline (B30040) can be successfully magnesiated, followed by functionalization with different electrophiles such as aldehydes. researchgate.net The resulting organometallic intermediates have been reacted with electrophiles including benzaldehydes, cyclohexanone (B45756), tosyl cyanide, diphenyl disulfide, and diphenyl diselenide. africacommons.net
For instance, the reaction of the organomagnesium intermediate with trans-cinnamaldehyde yields an allyl alcohol, while reaction with cyclohexanone produces a tertiary alcohol. durham.ac.uk These reactions demonstrate the versatility of the magnesiated intermediates in forming new carbon-carbon bonds. The products of these reactions are often obtained in good to excellent yields. researchgate.net
Some of the 4-carbinol quinolines synthesized through this method have exhibited interesting antiproliferative properties, with the hydroxyl group acting as a potential bioisostere for an amino group. durham.ac.ukacs.orgafricacommons.net Furthermore, mixed lithium-zinc reagents have been employed in this synthetic strategy to produce halogenated and arylated derivatives. durham.ac.ukacs.org
Table 1: Examples of Electrophilic Quenching of Magnesiated 7-Chloroquinoline
| Electrophile | Resulting Functional Group | Product Type |
| trans-cinnamaldehyde | Allyl alcohol | Alcohol |
| Cyclohexanone | Tertiary alcohol | Alcohol |
| Benzaldehydes | Carbinol | Alcohol |
| Tosyl cyanide | Nitrile | Cyanated quinoline |
| Diphenyl disulfide | Thioether | Sulfenylated quinoline |
| Diphenyl diselenide | Selenoether | Selenylated quinoline |
Chemical Reactivity and Transformation Mechanisms of 7 Chloro 2 Methylquinolin 6 Ol
Oxidation Reactions and Derivative Formation (e.g., N-oxide derivatives)
The quinoline (B57606) nitrogen atom in 7-Chloro-2-methylquinolin-6-ol is susceptible to oxidation, a common reaction for N-heterocyclic compounds. This transformation typically leads to the formation of the corresponding N-oxide derivative. The reaction introduces an oxygen atom onto the nitrogen, which alters the electronic properties and steric profile of the molecule. This modification can influence the compound's biological activity and provides a handle for further functionalization. For analogous compounds like 7-chloro-2-methylquinoline (B49615), oxidation to form N-oxide derivatives is a known reaction pathway. The synthesis of N-oxides from related chloroquinoline structures has been employed in the development of compounds with potential antimalarial activity.
The general transformation can be represented as:
Starting Material: this compound
Reagent: An oxidizing agent (e.g., a peroxy acid like m-CPBA)
Product: this compound N-oxide
This oxidation is a key step in creating a library of derivatives with potentially new or enhanced properties.
Reduction Reactions (e.g., Tetrahydroquinoline Derivatives)
The quinoline ring of this compound can undergo reduction, most commonly resulting in the formation of the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This reaction saturates a portion of the heterocyclic ring system, converting the aromatic structure into a more flexible, alicyclic-aromatic fused system. This structural change is significant, as tetrahydroquinoline (THQ) derivatives are prevalent scaffolds in many natural products and pharmacologically active molecules.
For the closely related 7-chloro-2-methylquinoline, reduction to 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline (B15070711) is a recognized transformation. A variety of reducing agents can accomplish this, with catalytic hydrogenation or the use of reagents like Hantzsch esters under specific catalytic conditions being common methods.
| Reactant | Typical Reagents/Catalysts | Product | Key Structural Change |
|---|---|---|---|
| This compound | H₂, Pd/C; Hantzsch Ester with Boronic Acid Catalyst | 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinolin-6-ol | Saturation of the pyridine (B92270) ring within the quinoline system |
Electrophilic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution on the this compound ring is directed by the electronic effects of the existing substituents. The outcome of such reactions depends on the balance between the activating and deactivating nature of the groups attached to the benzene (B151609) portion of the quinoline core.
The directing effects of the substituents are as follows:
-OH (hydroxyl) group at C-6: A strongly activating, ortho-, para-directing group. It strongly favors substitution at the C-5 and C-7 positions.
-Cl (chloro) group at C-7: A deactivating, ortho-, para-directing group.
-CH₃ (methyl) group at C-2: An activating group on the pyridine ring.
In the case of this compound, the powerful activating effect of the hydroxyl group at C-6 is dominant. It directs incoming electrophiles primarily to the C-5 position, as the C-7 position is already blocked by the chlorine atom. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to occur preferentially at the C-5 position.
| Substituent | Position | Electronic Effect | Favored Substitution Position(s) |
|---|---|---|---|
| -OH | C-6 | Strongly Activating | C-5, C-7 |
| -Cl | C-7 | Deactivating | C-5, C-8 |
| Predicted Outcome: Strong preference for electrophilic attack at the C-5 position. |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is highly dependent on the position of the leaving group. The chlorine atom at the C-7 position of this compound is generally unreactive towards nucleophilic displacement. This is because the C-7 position is not sufficiently activated by the ring nitrogen to facilitate the addition-elimination mechanism typical of SNAr reactions.
In contrast, chloro-substituents at the C-2 and C-4 positions of a quinoline ring are significantly more reactive towards nucleophiles. This enhanced reactivity is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. Studies on compounds like 4-chloro-8-methylquinolin-2(1H)-one demonstrate that the C-4 chloro group can be readily displaced by various nucleophiles, including amines, thiols, and azide (B81097) ions. Therefore, direct nucleophilic substitution of the C-7 chlorine on this compound would require harsh reaction conditions or a different reaction mechanism.
Functionalization Strategies for Enhanced Bioactivity
The structure of this compound offers multiple sites for functionalization to modulate its biological properties. The quinoline scaffold itself is a privileged structure in medicinal chemistry, known for its presence in antimicrobial and anticancer agents.
Key functionalization strategies include:
Modification of the Hydroxyl Group: The C-6 hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. This can alter the compound's lipophilicity and hydrogen bonding capacity, which are critical for its interaction with biological targets.
Derivatization of the Methyl Group: The C-2 methyl group can potentially be functionalized, for example, through oxidation to a carboxylic acid or halogenation, opening pathways to a wide range of other derivatives.
Substitution on the Ring: While direct substitution is dictated by the rules of electrophilic aromatic substitution (primarily at C-5), further modifications can be made to derivatives. For instance, the introduction of nitro or additional halogen groups has been shown to enhance the antimicrobial activity of some quinoline scaffolds.
These strategies allow for the systematic modification of the parent compound to explore structure-activity relationships (SAR) and optimize for a desired biological effect.
Metal Complexation and Chelation Chemistry
The molecular geometry of this compound suggests it has the potential to act as a metal-chelating agent. This capability is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) (8HQ) and its derivatives. 8HQ is a potent chelator because its nitrogen atom and the adjacent hydroxyl group can simultaneously bind to a metal ion, forming a stable five-membered ring.
In this compound, the quinoline nitrogen and the C-6 hydroxyl group are positioned in a way that could allow for the formation of a six-membered chelate ring with a metal ion. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons, while the phenolic oxygen can coordinate after deprotonation. This bidentate chelation can form stable complexes with various metal ions. The ability of 8HQ derivatives to selectively chelate metal ions like copper (Cu²⁺) and zinc (Zn²⁺) is central to their therapeutic applications, including in neurodegenerative diseases and cancer. The chelation properties of this compound could similarly be exploited for various applications in medicinal and materials chemistry.
Spectroscopic Characterization and Advanced Analytical Techniques
Mass Spectrometry (MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS):No published methods or results for the analysis of 7-Chloro-2-methylquinolin-6-ol via LC-MS were identified.
Should research containing the spectroscopic and analytical characterization of this compound be published in the future, this article can be updated accordingly.
Electrospray Ionization Mass Spectrometry (ESI-HRMS)
High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For this compound, a patent for 2-quinolinyl-acetic acid derivatives as HIV antiviral compounds reported mass spectrometry data. In the synthesis of an intermediate, this compound was analyzed using LCMS-ESI+ (Liquid Chromatography-Mass Spectrometry with Electrospray Ionization in positive mode). The observed mass-to-charge ratios (m/z) were 281.1 and 283.1, corresponding to the protonated molecule [M+H]+. The presence of two peaks with an approximate 3:1 intensity ratio is characteristic of the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).
| Analytical Technique | Observed m/z [M+H]⁺ | Isotopic Peaks |
| LCMS-ESI⁺ | 281.1, 283.1 | Characteristic of Chlorine (³⁵Cl/³⁷Cl) |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific FT-IR data for this compound is not available, a hypothetical spectrum would be expected to show characteristic absorption bands. For instance, a broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C-H stretching from the methyl group would be observed in the 2850-2960 cm⁻¹ range. The C=N and C=C stretching vibrations of the quinoline (B57606) ring would likely be found in the 1450-1650 cm⁻¹ region. A peak corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (methyl) | 2850-2960 |
| C=N and C=C Stretch (quinoline ring) | 1450-1650 |
| C-Cl Stretch | 600-800 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum would be expected to exhibit absorption bands corresponding to π-π* transitions of the quinoline ring system. The exact positions and intensities of these bands (λmax) are influenced by the substituents on the ring. The hydroxyl, chloro, and methyl groups would act as auxochromes, potentially shifting the absorption maxima to longer wavelengths (a bathochromic or red shift). Without experimental data, the specific λmax values for this compound cannot be reported.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal.
Other Advanced Spectroscopic and Analytical Methods
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic compound with no unpaired electrons in its ground state, it would not be expected to produce an ESR signal. This technique would be applicable if the compound were to be oxidized or reduced to form a radical species. There is currently no literature available describing the ESR spectroscopy of any radical form of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a vital technique for assessing the thermal stability of this compound and its derivatives, such as its metal complexes. This method measures the change in mass of a sample as it is heated over time, providing insights into its decomposition patterns and thermal stability.
The thermal decomposition of a Co(II) complex with a pyrazole (B372694) ligand, for example, shows an initial weight loss corresponding to the removal of lattice water between 70-100°C. This is followed by the decomposition of the organic ligand from 280-440°C, and finally, the decomposition of the remaining inorganic salt to metal oxide at temperatures between 570-665°C. mdpi.com Similarly, the thermal analysis of other heterocyclic esters has shown that these compounds can be stable up to 250°C. researchgate.net
Based on these analogous compounds, it can be inferred that this compound would exhibit a multi-stage decomposition profile. The initial stage would likely involve the loss of any adsorbed or lattice water, followed by the degradation of the quinoline structure at elevated temperatures. The presence of the chloro and methyl substituents would also influence the specific decomposition temperatures and residues.
Table 1: Thermal Decomposition Data for a Representative Co(II)/Pyrazole Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
| 1 | 70 - 100 | Varies | Loss of lattice water |
| 2 | 280 - 440 | Varies | Decomposition of the organic ligand |
| 3 | 570 - 665 | Varies | Formation of metal oxide |
Note: This data is for a Co(II)/pyrazole complex and is presented as an illustrative example of the thermal decomposition of a metal complex with a heterocyclic ligand. mdpi.com
Chromatographic Techniques (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in this regard.
High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for this compound has not been detailed in the available research, a method for the closely related compound, 7-Chloro-2-methylquinoline (B49615), provides a strong basis for developing a suitable analytical procedure. A reverse-phase HPLC method is likely to be effective. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The pH of the mobile phase can be adjusted with an acid like phosphoric acid or formic acid to ensure optimal separation and peak shape.
Table 2: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV-Vis |
| Application | Purity assessment, separation of impurities |
Note: These parameters are based on a method for the analogous compound 7-Chloro-2-methylquinoline.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple and rapid technique that can be used to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity. A typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it with a suitable solvent system. For quinoline derivatives, a mixture of a non-polar solvent like chloroform (B151607) and a more polar solvent like ethanol (B145695) is often effective. The separated spots can be visualized under UV light.
Potentiometric Studies for Complex Stability
Potentiometric titration is a precise method for determining the stability constants of metal complexes formed with this compound. This technique involves measuring the potential of an electrode in a solution containing the ligand and a metal ion as a titrant, typically a strong base, is added. The resulting titration curve provides data to calculate the formation constants of the metal-ligand complexes.
The stability of metal complexes is crucial for understanding their behavior in various applications. The Irving-Rossotti method is a commonly employed technique for calculating these stability constants from potentiometric titration data. rjpbcs.com
While specific studies on the complexation of this compound are not available, research on the complex formation of 8-hydroxyquinoline (B1678124) with various metal ions demonstrates the utility of this method. semanticscholar.orgaascit.org The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand.
The study of metal complexes with substituted coumarin (B35378) derivatives also highlights the use of potentiometric titrations to determine proton-ligand and metal-ligand stability constants. rjpbcs.com These studies indicate the formation of both 1:1 and 1:2 metal-ligand complexes in solution.
Table 3: Illustrative Stability Constants (log K) of Metal Complexes with a Substituted Coumarin Ligand
| Metal Ion | log K₁ | log K₂ |
| Fe(II) | Data not available | Data not available |
Note: This table is intended to be illustrative of the type of data obtained from potentiometric studies. Specific values for complexes of this compound would need to be determined experimentally.
Computational Chemistry and Theoretical Modeling of 7 Chloro 2 Methylquinolin 6 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. dergipark.org.tr These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability. For instance, studies on related compounds like 6-chloroquinoline (B1265530) have utilized DFT to analyze how the chlorine substituent affects the molecule's geometry and electronic nature. dergipark.org.tr Although specific DFT data for 7-Chloro-2-methylquinolin-6-ol is not available, such a study would yield a detailed picture of its structural parameters.
Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is illustrative of the type of data that would be generated from a DFT study. The values are not based on actual published research for this specific compound.
| Parameter | Predicted Value |
|---|---|
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| C-Cl Bond Length | Value in Ångströms |
| O-H Bond Length | Value in Ångströms |
Ab Initio Quantum Chemical Calculations (e.g., HF, MP2)
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are used to predict the properties of molecules like quinoline derivatives. While computationally more demanding than DFT, they can offer benchmark results for electronic structure and energy. Research on similar heterocyclic compounds often employs HF and MP2 to obtain accurate geometries and wavefunctions. A study on this compound using these methods would provide a fundamental understanding of its electronic behavior, though no such specific studies are currently published.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. mdpi.com For quinoline derivatives, MD simulations can reveal how the molecule behaves in an aqueous solution, identify stable conformations, and analyze the stability of ligand-protein complexes. nih.govresearchgate.net For example, simulations on protease inhibitors derived from quinoline have been used to assess the stability of their binding to the enzyme's active site. nih.govtandfonline.com An MD simulation of this compound would be crucial for understanding its flexibility and how it might interact with biological targets, but specific simulation data for this compound is absent from the literature.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For various classes of quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as anticancer, antimalarial, or antimicrobial agents. researchgate.netmdpi.comnih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical equation that can predict the activity of new, unsynthesized compounds. mdpi.com While QSAR studies are common for quinolines, a model specifically developed for or including this compound has not been reported, which would be necessary to predict its potential biological activities.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the HOMO-LUMO energy gap are critical for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. dergipark.org.tr In studies of quinoline derivatives, FMO analysis, typically performed using DFT data, helps to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). nih.gov This information is vital for understanding reaction mechanisms. The HOMO-LUMO gap for this compound, a key predictor of its reactivity, has not been computationally determined in published studies.
Table 2: Representative FMO Data for a Generic Chloroquinoline Derivative This table illustrates typical data obtained from FMO analysis. These values are not specific to this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.0 to -1.0 |
Molecular Docking Investigations of Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is extensively used in drug design to understand how potential drugs, such as quinoline derivatives, interact with their biological targets at the molecular level. mdpi.com Docking studies can predict binding affinity and identify key interactions like hydrogen bonds and hydrophobic contacts. For example, various quinolone derivatives have been docked into the active sites of enzymes like PI3Kα to investigate their potential as anticancer agents. mdpi.com A molecular docking study of this compound against a specific protein target would be required to evaluate its potential as an inhibitor, but no such investigations have been published.
Computational Design of Novel Quinoline Derivatives
Insights gained from computational studies like QSAR and molecular docking are frequently used to guide the rational design of new molecules with enhanced activity or improved properties. physchemres.org By understanding the structural features that are important for a desired biological effect, chemists can computationally design and evaluate new derivatives before undertaking their synthesis. mdpi.com For instance, after identifying key interactions through docking, the structure of a quinoline ligand can be modified to improve its binding affinity. This computational-led design process is a powerful strategy in modern drug discovery. However, without initial computational data on this compound, it has not served as a scaffold for the computational design of new derivatives in any published work.
Biological Activities and Mechanistic Research Non Clinical Focus
Biological Target Identification and Interaction Mechanisms
Research into the biological activity of 7-Chloro-2-methylquinolin-6-ol and its analogs has identified several potential enzymatic targets. The interaction with these proteins is primarily investigated through enzyme inhibition assays, which quantify the concentration-dependent reduction of enzymatic activity. These studies are crucial for elucidating the compound's mechanism of action at a molecular level.
Receptor Modulation and Antagonism (e.g., TRPV1, NFAT)
Derivatives of chloro-substituted cyclic compounds have been investigated for their modulatory effects on various cellular receptors, including the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Nuclear Factor of Activated T-cells (NFAT) pathway.
TRPV1 Antagonism: The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception and temperature regulation. Antagonism of this receptor is a therapeutic strategy for pain relief. While research on this compound's direct interaction with TRPV1 is not extensively documented, related chlorinated compounds have shown significant TRPV1 antagonistic activity. For instance, A-1165442, a compound containing a 7-chloro-chroman moiety, has been identified as a TRPV1 antagonist. nih.govresearchgate.net Studies on such compounds reveal a pH-dependent interaction with the TRPV1 receptor, which may influence their analgesic efficacy in different physiological environments. nih.gov The development of TRPV1 antagonists aims to achieve pain relief without inducing hyperthermia, a common side effect. mdpi.comnih.gov
NFAT Pathway Modulation: The NFAT signaling pathway is crucial for the activation of T-lymphocytes and is implicated in various cellular processes, including immune responses and viral gene expression. The 2-methylquinoline (B7769805) derivative, antiviral 6 (AV6), has been shown to reactivate latent HIV-1. Further bioassays revealed that derivatives of AV6 could reactivate latent HIV-1 through a dual mechanism that includes the modulation of NFAT, which is required for early HIV-1 gene expression. rsc.org This suggests that quinoline (B57606) derivatives can interfere with the NFAT signaling cascade, a mechanism that is also relevant for their antiviral activities.
In Vitro Efficacy Studies of this compound Derivatives
Derivatives of 7-chloroquinoline (B30040) have demonstrated significant antiproliferative activity against a range of human cancer cell lines. These compounds induce cytotoxic effects through various mechanisms, including apoptosis and DNA/RNA damage. nih.gov
Studies have reported the cytotoxic potential of 7-chloroquinoline derivatives against colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cell lines. nih.govresearchgate.netnih.govekb.egnih.govscispace.comnih.govresearchgate.net For example, Morita-Baylis-Hillman adducts containing a 7-chloroquinoline moiety have shown expressive cytotoxic potential, with some derivatives exhibiting IC50 values in the low micromolar range against HCT-116 and MCF-7 cells. researchgate.net Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives displayed cytotoxic activity against HCT116 cell lines, with sulfonyl N-oxide derivatives being particularly potent. nih.gov
Below is a table summarizing the antiproliferative activity of selected 7-chloroquinoline derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| MBHA/7-chloroquinoline hybrids | HCT-116 | 4.60 | researchgate.net |
| MBHA/7-chloroquinoline hybrids | MCF-7 | Not specified | researchgate.net |
| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 | 1.99 - 4.9 | nih.gov |
| Pyrimidine derivatives | HCT-116 | 58.1 µg/mL | ekb.eg |
| Pyrimidine derivatives | MCF-7 | 3.75 - 5.13 | ekb.eg |
| Oleanolic acid derivatives | MCF-7 | Not specified | nih.gov |
| Oleanolic acid derivatives | HeLa | Not specified | nih.gov |
The 7-chloroquinoline scaffold is a key component in the development of novel antimicrobial agents. Derivatives have been synthesized and evaluated for their efficacy against a broad spectrum of bacteria and fungi. nih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netnih.govresearchgate.netmdpi.com
Antibacterial Activity: Novel 7-chloroquinoline derivatives have been screened for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. researchgate.netresearchgate.netsemanticscholar.org Some compounds have shown good activity, with zones of inhibition comparable to standard antibiotics. researchgate.netsemanticscholar.org For instance, certain 7-chloroquinoline sulphonamide derivatives displayed potent antibacterial activity against several tested strains. researchgate.net
Antifungal Activity: The antifungal potential of 7-chloroquinoline derivatives has also been explored. Studies have shown that these compounds exhibit inhibitory activity against various fungal species, including Aspergillus niger, Penicillium simplicissimum, and various Candida and Rhodotorula species. nih.govresearchgate.netresearchgate.netnih.gov Some derivatives have demonstrated more potent antifungal effects than the standard drug fluconazole. researchgate.net For example, 7-chloro-4-arylhydrazonequinolines have been evaluated for their in vitro antifungal activity against several oral fungi, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to fluconazole. researchgate.netnih.gov
The following table presents the antimicrobial activity of selected 7-chloroquinoline derivatives.
| Compound Derivative | Microorganism | Activity | Reference |
| 2,7-dichloroquinoline-3-carbonitrile (B119050) | S. aureus, P. aeruginosa | Good (11.00 ± 0.03 mm inhibition zone) | researchgate.netsemanticscholar.org |
| 2,7-dichloroquinoline-3-carboxamide | E. coli | Good (11.00 ± 0.04 mm inhibition zone) | researchgate.netsemanticscholar.org |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | Good (12.00 ± 0.00 mm inhibition zone) | researchgate.netsemanticscholar.org |
| 7-chloroquinoline sulphonamide derivative | Penicillium simplicissimum | High (28 mm inhibition zone) | researchgate.net |
| 7-chloroquinoline sulphonamide derivative | Aspergillus niger | High | researchgate.net |
| 7-chloro-4-arylhydrazonequinoline | Rhodotorula glutinis | MIC = 32 µg/mL | researchgate.net |
| 7-chloro-4-arylhydrazonequinoline | Candida spp. | Comparable to fluconazole | researchgate.netnih.gov |
The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine (B1663885), and as such, derivatives of this scaffold are extensively investigated for their potential to combat malaria, particularly against resistant strains of Plasmodium falciparum. nih.govnih.govnih.govconsensus.appmdpi.com
Novel 7-chloroquinoline derivatives have been synthesized with the aim of overcoming drug resistance. These compounds often maintain the core structure known for its antimalarial activity while incorporating additional scaffolds to introduce different mechanisms of action. Studies have shown that several of these derivatives exhibit significant inhibitory effects against the intra-erythrocytic stages of P. falciparum. For instance, certain 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) derivatives have displayed potent antimalarial activity with IC50 values in the low micromolar range. The mechanism of action is often linked to the inhibition of hemozoin formation, a process essential for the parasite's survival. nih.gov
The antiviral properties of 7-chloroquinoline derivatives have been explored against various viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Dengue Virus serotype 2 (DENV2). rsc.orgnih.govnih.govmednexus.orgmdpi.comd-nb.infomdpi.comfrontiersin.orgnih.gov
HIV-1 Latency Reversal: A major challenge in eradicating HIV-1 is the presence of latent viral reservoirs. The "shock and kill" strategy aims to reactivate these latent viruses, making them susceptible to the immune system or antiviral drugs. rsc.orgfrontiersin.org Quinoline derivatives have been identified as latency-reversing agents (LRAs). rsc.orgnih.govd-nb.info For example, the 2-methylquinoline derivative, antiviral 6 (AV6), can induce latent HIV-1 expression. rsc.org Derivatives of AV6 have been designed to have a dual mechanism of action, including the inhibition of histone deacetylases (HDACs) and modulation of the NFAT pathway, both of which are crucial for HIV-1 gene expression. rsc.org
DENV2 Inhibition: Dengue fever is a significant global health issue with no specific antiviral treatment. Quinoline derivatives have shown promise as inhibitors of DENV2. nih.govmdpi.com Studies have demonstrated that certain novel quinoline derivatives can inhibit DENV2 in a dose-dependent manner at low micromolar concentrations. nih.govmdpi.com These compounds appear to act during the early stages of the infection and can impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.govmdpi.com
Several studies have investigated the antioxidant potential of 7-chloroquinoline derivatives. researchgate.netsemanticscholar.orgmdpi.comnih.govmedcraveonline.commdpi.com These compounds can scavenge free radicals, which are implicated in various disease pathologies.
The radical scavenging activity of these derivatives has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.netsemanticscholar.org Some synthesized 7-chloroquinoline derivatives have displayed strong antioxidant activity, with IC50 values indicating a higher potency than the standard antioxidant ascorbic acid. researchgate.netsemanticscholar.org For example, 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide have shown significant radical scavenging activity. researchgate.netsemanticscholar.org The introduction of a phenylselanyl group into the 7-chloroquinoline scaffold has also been shown to enhance its antioxidant effect. nih.gov
The table below summarizes the antioxidant activity of some 7-chloroquinoline derivatives.
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2,7-dichloroquinoline-3-carbonitrile | DPPH | 2.17 | researchgate.netsemanticscholar.org |
| 2,7-dichloroquinoline-3-carboxamide | DPPH | 0.31 | researchgate.netsemanticscholar.org |
| Ascorbic Acid (Standard) | DPPH | 2.41 | researchgate.netsemanticscholar.org |
Anti-inflammatory Properties
The quinoline scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. biointerfaceresearch.comnih.gov While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has demonstrated significant potential in modulating inflammatory pathways. biointerfaceresearch.comnih.gov Research into quinoline-based molecules has identified their capacity to target several key pharmacological targets implicated in inflammation, such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net For instance, certain quinoline derivatives have been shown to exhibit inhibitory effects on these enzymes, which are crucial mediators of the inflammatory response. nih.govresearchgate.net The anti-inflammatory potential of quinoline derivatives is often attributed to their structural characteristics, which can be tailored to interact with the active sites of pro-inflammatory enzymes. biointerfaceresearch.com
Derivatives of the closely related quinazoline (B50416) scaffold have also been synthesized and evaluated for their anti-inflammatory potential, with some compounds showing promising activity. The exploration of various substituted quinolines in preclinical models, such as the rat paw edema model, has provided evidence for their anti-inflammatory and analgesic effects. biointerfaceresearch.com These findings underscore the therapeutic potential of the quinoline nucleus as a template for the design of novel anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of quinoline derivatives is intricately linked to the nature and positioning of substituents on the core ring structure. biointerfaceresearch.comnih.gov Structure-activity relationship (SAR) studies are therefore crucial in elucidating the molecular features that govern their therapeutic effects.
Positional Isomerism and Substituent Effects
The specific arrangement of functional groups on the quinoline ring significantly influences the molecule's interaction with biological targets. For this compound, the presence of a chlorine atom at the C7 position, a methyl group at the C2 position, and a hydroxyl group at the C6 position are key determinants of its chemical properties and potential biological activity.
The methyl group at the C2 position can impact the molecule's lipophilicity and steric profile. Variations in substituents at this position have been shown to modulate the biological activities of quinoline derivatives.
The hydroxyl group at the C6 position can participate in hydrogen bonding, a critical interaction for drug-receptor binding. The acidity and reactivity of this phenolic hydroxyl group can be influenced by the other substituents on the ring. The interplay between the electron-withdrawing nature of the C7-chloro group and the electronic effects of the C2-methyl and C6-hydroxyl groups creates a unique electronic environment that dictates the molecule's reactivity and biological interactions.
Hybridization with Other Heterocyclic Systems (e.g., Furan, Pyrazole (B372694), Indole (B1671886), Thiadiazole)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively utilized to enhance the biological activity of quinoline derivatives. The incorporation of other heterocyclic rings such as furan, pyrazole, indole, and thiadiazole can lead to novel compounds with improved or entirely new pharmacological profiles.
Pyrazole: A number of pyrazole-quinoline hybrids have been synthesized and investigated for their biological activities. nih.govbohrium.com These hybrid molecules have demonstrated potential as antimicrobial and anticancer agents. nih.gov The synthesis often involves the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) to form the pyrazole ring, which is then linked to the quinoline core.
Indole: The combination of the quinoline and indole moieties has resulted in the development of potent antitumor agents. These hybrids have been designed to target tubulin polymerization by interacting with the colchicine (B1669291) binding site. semanticscholar.org
Thiadiazole: Thiadiazole-containing quinoline derivatives have been synthesized and have shown promising antimicrobial activities. nih.gov These hybrids often exhibit antibacterial and antifungal properties comparable to standard drugs. nih.gov
Furan: Furan-based hybrid molecules have also been explored, with studies indicating their potential as anti-inflammatory and antioxidant agents. bohrium.com
The following table summarizes the biological activities of some quinoline-hybrid molecules:
| Heterocyclic System | Biological Activity of Hybrid |
| Pyrazole | Antimicrobial, Anticancer nih.gov |
| Indole | Antitumor (tubulin inhibitors) semanticscholar.org |
| Thiadiazole | Antimicrobial nih.gov |
| Furan | Anti-inflammatory, Antioxidant bohrium.com |
DNA Cleavage Activity Investigations
The ability of a compound to interact with and cleave DNA is a significant area of investigation, particularly in the context of developing anticancer agents. While some quinoline derivatives have been studied for their DNA binding and cleavage properties, there is currently a lack of specific research on the DNA cleavage activity of this compound.
Studies on other heterocyclic systems, such as certain quinoxaline (B1680401) derivatives, have shown that these molecules can induce DNA strand cleavage, often through redox-activated mechanisms under hypoxic conditions. nih.gov This activity is typically investigated using techniques like agarose (B213101) gel electrophoresis, where the conversion of supercoiled plasmid DNA to its nicked or linear form indicates strand breaks. nih.gov The mechanism of cleavage can be either hydrolytic or oxidative. sciepub.com Oxidative cleavage often involves the generation of reactive oxygen species that damage the deoxyribose sugar or the nucleobases. sciepub.com However, without direct experimental evidence, the DNA cleavage potential of this compound remains speculative.
Applications in Materials Science and Industrial Chemistry
Utilization as a Synthetic Intermediate
The strategic placement of functional groups on the 7-Chloro-2-methylquinolin-6-ol backbone renders it a highly valuable intermediate in organic synthesis. The quinoline (B57606) ring system itself is a key component in many biologically active compounds and functional materials. The chloro and hydroxyl groups, in particular, serve as handles for further chemical transformations, allowing for the construction of more complex molecular architectures.
One of the most significant applications of closely related quinoline derivatives is in the pharmaceutical industry. For instance, the parent compound, 7-chloro-2-methylquinoline (B49615), is a well-documented starting material in the multi-step synthesis of Montelukast, a widely used medication for the treatment of asthma. chemicalbook.com The synthesis involves leveraging the reactivity of the quinoline core to build the final drug molecule. This highlights the importance of substituted quinolines as key intermediates in the production of high-value chemicals.
The hydroxyl group at the 6-position and the chlorine atom at the 7-position of this compound offer multiple pathways for derivatization. The hydroxyl group can be alkylated, acylated, or used in etherification reactions. The chlorine atom, while generally less reactive towards nucleophilic aromatic substitution, can be replaced under specific conditions or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. These reactions enable the synthesis of a diverse library of quinoline derivatives with tailored properties for various applications.
The general reactivity of chloroquinolines allows for the preparation of a wide array of functionalized molecules. For example, 7-chloroquinolines can undergo magnesiation to form organometallic intermediates that can then react with various electrophiles to yield a library of substituted quinolines. durham.ac.uk
Table 1: Examples of Reactions Utilizing the Quinoline Scaffold for Synthesis
| Reaction Type | Reagents and Conditions | Product Type | Potential Application of Product |
| Nucleophilic Substitution | NaOMe, reflux | Methoxyquinoline derivative | Pharmaceutical intermediate |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted quinoline | Organic light-emitting diodes (OLEDs) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aminoquinoline derivative | Biologically active compound |
| Etherification | Alkyl halide, base | Alkoxyquinoline derivative | Material science precursor |
This table provides illustrative examples of reactions common for substituted quinolines and is not exhaustive for this compound specifically.
Ligand Design in Coordination Chemistry
Hydroxyquinoline derivatives are renowned for their excellent metal-chelating properties. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion. This bidentate chelation leads to the formation of highly stable metal complexes. This compound, possessing this critical 8-hydroxyquinoline-like functionality (if the hydroxyl were at the 8-position, which is more common for chelation), is expected to be a potent ligand for a variety of metal ions. While specific studies on the 6-ol isomer are less common, the principles of chelation in hydroxyquinolines are well-established.
The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the quinoline ring. The electron-withdrawing nature of the chlorine atom at the 7-position and the electron-donating effect of the methyl group at the 2-position in this compound can influence the stability, geometry, and reactivity of the metal complexes.
Complexes of substituted quinolines with transition metals such as copper(II), cobalt(II), nickel(II), and iron(III) have been synthesized and characterized. mdpi.com These complexes often exhibit interesting magnetic and spectral properties. For instance, the electronic spectra of these complexes show bands corresponding to d-d transitions and charge transfer, which are sensitive to the coordination environment of the metal ion.
Table 2: Spectroscopic and Magnetic Properties of Representative Transition Metal Complexes with a Quinoline-derived Ligand
| Metal Ion | Complex Geometry | Key IR Bands (cm⁻¹) (ν(C=N), ν(M-N)) | Electronic Spectral Bands (nm) | Magnetic Moment (B.M.) |
| Co(II) | Octahedral | ~1530, ~500 | ~656, ~477 | 5.32 |
| Ni(II) | Octahedral | ~1540, ~510 | ~700, ~450 | 3.15 |
| Cu(II) | Distorted Square Planar | ~1535, ~505 | ~680, ~460 | 1.85 |
Data presented is for a Schiff base hydrazone containing a quinoline moiety and serves as an illustrative example of the characterization of such complexes. mdpi.com
The design of ligands based on the this compound framework can lead to the development of catalysts for organic transformations, sensors for metal ion detection, and materials with interesting optical and magnetic properties.
Precursor in the Production of Specialty Chemicals (e.g., Dyes, Pigments)
The quinoline ring is a chromophore found in various classes of dyes and pigments. The extended π-conjugated system of the quinoline nucleus can be readily modified to tune the color of the resulting molecule. This compound, with its hydroxyl group, is a suitable precursor for the synthesis of azo dyes.
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. The hydroxyl group at the 6-position of this compound makes it an excellent coupling component.
The general procedure for synthesizing an azo dye using this compound would involve the diazotization of an aromatic amine (e.g., aniline (B41778) or a substituted aniline) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then reacted with this compound in a basic solution. The electrophilic diazonium ion attacks the electron-rich quinoline ring, typically at the position ortho or para to the activating hydroxyl group, to form the azo linkage.
The color of the resulting azo dye can be modulated by the choice of the aromatic amine used for diazotization and by further modification of the quinoline ring. The presence of the chloro and methyl groups on the this compound moiety will also influence the final color and properties, such as lightfastness and solubility, of the dye.
Table 3: General Synthesis of Azo Dyes from Quinoline Derivatives
| Step | Reactants | Conditions | Intermediate/Product |
| 1. Diazotization | Aromatic Amine, NaNO₂, HCl | 0-5 °C | Aryl Diazonium Salt |
| 2. Coupling | Aryl Diazonium Salt, this compound | Basic pH | Azo Dye |
The versatility of the quinoline scaffold and the reactivity of its substituted derivatives make this compound a promising precursor for the development of novel dyes and pigments with tailored properties for applications in textiles, printing, and coatings.
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The documented synthesis of 7-Chloro-2-methylquinolin-6-ol involves the demethylation of 7-chloro-6-methoxy-2-methylquinoline (B8579480) using boron tribromide. iipseries.org While effective at a lab scale for creating a specific intermediate, this represents a single pathway. Future research should focus on developing a broader portfolio of synthetic routes that are not only novel but also adhere to the principles of green chemistry.
Key Research Objectives:
Exploration of Greener Catalysts: Investigating the use of solid acid catalysts, reusable catalysts, or metal-free reaction conditions could provide more environmentally friendly alternatives to traditional reagents. jptcp.com
Multicomponent Reactions (MCRs): Research into one-pot multicomponent reactions could offer an efficient and atom-economical pathway to the quinoline (B57606) core, potentially allowing for the direct synthesis of this compound or its precursors from simpler starting materials. nih.gov
Flow Chemistry Synthesis: The development of continuous flow processes could enable safer, more scalable, and highly controlled production of the compound, which would be crucial if it were to become a key building block for pharmaceuticals or materials. georganics.sk
Alternative Starting Materials: Investigating different precursors and synthetic strategies, such as variations of the Skraup, Doebner-von Miller, or Friedländer syntheses, could yield more efficient and versatile methods for producing this specific substituted quinolinol. iipseries.org
By expanding the synthetic toolkit, researchers can facilitate broader access to this compound for further study and potential commercial application.
Elucidation of Undiscovered Biological Pathways and Molecular Targets
While the derivatives of this compound have been explored for antiviral properties, the biological activity of the parent compound itself remains uncharacterized. nih.gov The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. nih.govwikipedia.org This strongly suggests that this compound could possess its own unique biological profile.
Future research should aim to:
Broad-Spectrum Biological Screening: The compound should be systematically screened against a wide array of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory diseases.
Target Identification and Validation: Should any significant bioactivity be discovered, subsequent studies must focus on identifying the specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to uncover its mechanism of action.
Investigation of Kinase Inhibition: Many quinoline-based drugs function as kinase inhibitors. mdpi.com It would be valuable to screen this compound against a panel of protein kinases to determine if it has any inhibitory activity relevant to oncology or immunology.
Hippo-YAP/TAZ-TEAD Pathway: Recent studies have identified certain quinolinols as activators of the TEAD-dependent transcription pathway, which plays a role in tissue regeneration. acs.org Investigating whether this compound can modulate this pathway could open up novel therapeutic avenues in regenerative medicine.
A thorough investigation into its biological effects is a critical step in determining the translational potential of this compound.
Rational Design of Enhanced Derivatives with Tuned Bioactivity
The existing patent literature uses this compound as a scaffold, demonstrating its utility as a building block. nih.gov A forward-looking research program would involve the rational design of new derivatives based on this core structure to optimize specific biological activities. Once a primary bioactivity is identified for the parent compound, structure-activity relationship (SAR) studies can commence.
Strategic approaches would include:
Functional Group Modification: Systematically modifying the hydroxyl (-OH) and methyl (-CH3) groups, as well as exploring further substitutions on the quinoline ring, would provide insight into the chemical features essential for bioactivity.
Computational Modeling and Docking: If a specific molecular target is identified, computational docking studies can be used to predict how modifications to the this compound structure would enhance binding affinity and selectivity.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability, without sacrificing the desired biological activity.
This rational, iterative process of design, synthesis, and testing is fundamental to transforming a lead compound into a viable drug candidate.
Exploration of New Material Science and Advanced Chemical Applications
Beyond the biomedical field, quinoline derivatives possess unique electronic and photophysical properties that make them attractive for applications in material science. researchgate.net The potential of this compound in this domain is completely unexplored and represents a significant opportunity for innovation.
Potential research directions include:
Organic Light-Emitting Diodes (OLEDs): The quinoline core is a known component in materials used for OLEDs due to its electron-accepting properties and luminescence. researchgate.net The specific substitution pattern of this compound could result in novel photophysical properties, making it a candidate for new emitter or host materials.
Chemical Sensors: The hydroxyl group on the quinolinol ring could act as a binding site for specific ions or molecules. Research could focus on developing fluorescent or colorimetric sensors where the binding of an analyte modulates the electronic properties of the quinoline system.
Corrosion Inhibitors: Quinoline and its derivatives have been investigated as corrosion inhibitors for metals. wikipedia.org The specific electronic structure of this compound could offer a unique mechanism for surface protection, warranting investigation in this area.
Exploring these non-biological applications would diversify the potential utility of this compound and could lead to the development of advanced functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-chloro-2-methylquinolin-6-ol, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via Friedländer condensation or modified Skraup reactions. For example, a ferrocenyl-substituted quinoline derivative was synthesized using acetaldehyde and iodine as a catalyst under reflux, achieving a 63% yield after chromatographic purification . Key variables include:
- Catalyst selection : Iodine enhances cyclization efficiency.
- Purification : Silica gel chromatography or recrystallization improves purity (>95%) .
- Reaction monitoring : TLC or HPLC ensures intermediate formation.
Q. How can the solubility and stability of this compound be characterized for biological assays?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under heat (40–80°C) and light exposure, analyzed via HPLC .
- Data interpretation : Compare degradation products with synthetic standards to identify vulnerable functional groups (e.g., hydroxyl or chloro substituents) .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- NMR : H/C NMR identifies methyl (δ 2.5–3.0 ppm) and hydroxyl groups (broad peak at δ 5–6 ppm).
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H] at m/z 207.05 for CHClNO).
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for a chloro-methyl quinolinium derivative .
Advanced Research Questions
Q. How can contradictory data in the literature regarding the reactivity of the hydroxyl group in this compound be resolved?
- Methodology :
- Comparative studies : Replicate reported reactions (e.g., alkylation or acylation) under controlled conditions.
- Kinetic analysis : Use stopped-flow UV spectroscopy to measure reaction rates with varying pH or nucleophiles.
- Computational modeling : DFT calculations (e.g., Gaussian) predict electron density at the hydroxyl oxygen to explain divergent reactivity .
Q. What strategies are effective for modifying this compound to enhance its pharmacological activity?
- Methodology :
- Structure-activity relationship (SAR) : Introduce substituents at C-3 or C-8 positions via cross-coupling (e.g., Suzuki-Miyaura with boronic acids ).
- Bioisosteric replacement : Replace the hydroxyl group with a fluorine atom or methoxy group to modulate bioavailability .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Q. How can catalytic applications of this compound in asymmetric synthesis be explored?
- Methodology :
- Ligand design : Coordinate the compound with transition metals (e.g., Pd, Ru) to form chiral catalysts.
- Screening : Test enantioselectivity in model reactions (e.g., aldol or Michael additions) using chiral HPLC or polarimetry .
- Mechanistic studies : In situ IR or EPR spectroscopy tracks metal-ligand interactions during catalysis .
Q. What are the best practices for resolving impurities in scaled-up synthesis of this compound?
- Methodology :
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dechlorinated or dimerized species).
- Process optimization : Adjust reaction stoichiometry (e.g., excess methylating agent) or use flow chemistry to minimize side reactions .
- Crystallization control : Seed crystals and slow cooling improve purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
